2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride
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Overview
Description
2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 3-fluorotoluene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Methylation: The resulting sulfonamide is methylated using dimethyl sulfate to obtain the N,N-dimethyl derivative.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The sulfonamide group can be reduced to sulfinamides or thiols under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of sulfinamides or thiols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the fluorine atom and dimethyl groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)-3-chloro-N,N-dimethylbenzene-1-sulfonamide hydrochloride
- 2-(aminomethyl)-3-bromo-N,N-dimethylbenzene-1-sulfonamide hydrochloride
- 2-(aminomethyl)-3-iodo-N,N-dimethylbenzene-1-sulfonamide hydrochloride
Uniqueness
The presence of the fluorine atom in 2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. This can result in improved pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(aminomethyl)-3-fluoro-N,N-dimethylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O2S.ClH/c1-12(2)15(13,14)9-5-3-4-8(10)7(9)6-11;/h3-5H,6,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFOVEXGMGMFHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1CN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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